4-Amino-5-methoxynicotinaldehyde
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Overview
Description
4-Amino-5-methoxynicotinaldehyde is an organic compound with the molecular formula C7H8N2O2. It is a derivative of nicotinaldehyde, featuring an amino group at the 4-position and a methoxy group at the 5-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methoxynicotinaldehyde typically involves the functionalization of nicotinaldehyde derivatives. One common method includes the reaction of 4-amino-3-methoxypyridine with formylating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol, and the pH is adjusted to facilitate the formation of the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes. These processes may include the use of catalysts and specific reaction conditions to optimize yield and purity. For example, the use of sodium methoxide and carbon monoxide in the presence of organic solvents can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Amino-5-methoxynicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as metal-organic frameworks for gas capture and storage .
Mechanism of Action
The mechanism of action of 4-Amino-5-methoxynicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-methoxypyridine
- 5-Methoxynicotinaldehyde
- 4-Amino-5-chloronicotinaldehyde
Uniqueness
4-Amino-5-methoxynicotinaldehyde is unique due to the presence of both amino and methoxy groups on the nicotinaldehyde scaffold. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
4-amino-5-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c1-11-6-3-9-2-5(4-10)7(6)8/h2-4H,1H3,(H2,8,9) |
InChI Key |
JYAPSBYDMXFQDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1)C=O)N |
Origin of Product |
United States |
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